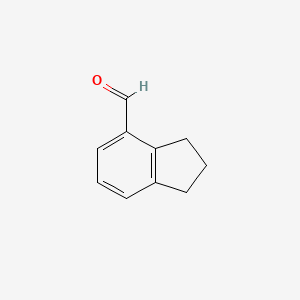

2,3-dihydro-1H-indene-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-indene-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,7H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZZQRFSDNZKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51932-70-8 | |

| Record name | 2,3-dihydro-1H-indene-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Geometry of 4-Indancarbaldehyde

Introduction

4-Indancarbaldehyde is a bicyclic aromatic aldehyde comprising an indan scaffold substituted with a formyl group at the 4-position. The indan core, consisting of a benzene ring fused to a cyclopentane ring, is a prevalent structural motif in medicinal chemistry and materials science. The three-dimensional structure, conformational preferences, and electronic properties of such molecules are paramount, as they directly govern their intermolecular interactions, reactivity, and biological activity. Understanding the precise geometry of 4-indancarbaldehyde is therefore a critical prerequisite for its application in rational drug design, where molecular shape dictates the binding affinity and selectivity for biological targets.

This guide provides a comprehensive exploration of the molecular structure and geometry of 4-indancarbaldehyde. It synthesizes theoretical principles with established experimental and computational methodologies to build a holistic understanding of the molecule's structural landscape. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.

Theoretical Framework: Conformational Possibilities

The geometry of 4-indancarbaldehyde is primarily defined by the interplay of its rigid and flexible components. The bicyclic indan system imposes significant structural constraints, while the exocyclic carbaldehyde group introduces a key element of conformational flexibility.

1.1. The Indan Scaffold The indan backbone consists of a planar benzene ring fused to a non-planar five-membered cyclopentane ring. The cyclopentane moiety is not flat and typically adopts an "envelope" or "twist" conformation to alleviate torsional strain. This puckering influences the precise spatial orientation of the substituents on the aromatic ring.

1.2. Conformational Analysis of the Carbaldehyde Group The most significant conformational variable in 4-indancarbaldehyde is the rotation around the single bond connecting the carbaldehyde carbon to the aromatic ring (C4-C(aldehyde)). The orientation of the aldehyde group is dictated by a balance of competing electronic and steric effects.

-

Resonance Stabilization: A strong electronic preference exists for the aldehyde group to be coplanar with the aromatic ring. This planarity maximizes the overlap between the p-orbitals of the carbonyl group and the π-system of the benzene ring, leading to delocalization of electron density and enhanced molecular stability. This results in two low-energy planar conformers.

-

Steric Effects: The planar conformations can be destabilized by steric repulsion between the aldehyde group (the carbonyl oxygen or the aldehyde hydrogen) and the adjacent ortho-substituents. In 4-indancarbaldehyde, the key steric interactions are with the hydrogen atom at the C5 position and the methylene group (C3) of the fused cyclopentane ring.

The interplay of these factors suggests that 4-indancarbaldehyde will predominantly exist in one of two planar conformations, with a significant energy barrier to rotation through a perpendicular state.[1][2]

Experimental Characterization Methodologies

Determining the precise molecular structure requires empirical data. A multi-technique approach is necessary to characterize the geometry in both the solid state and in solution.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[3] It provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated with high accuracy.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-purity 4-indancarbaldehyde is dissolved in a suitable solvent system. Crystals are grown through slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.

-

Crystal Mounting: A single, defect-free crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.[5]

-

Diffraction Measurement: As the crystal is rotated, a series of diffraction patterns are recorded on a detector.[6] The angles and intensities of the diffracted spots are measured.[3]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.[4] An atomic model is built into this map and refined using least-squares procedures to achieve the best fit with the experimental data.[5]

Table 1: Representative Bond Lengths and Angles from a Related Crystal Structure.

| Parameter | Bond/Angle | Value (Experimental) |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | ~1.22 Å | |

| Caryl-Cald | ~1.47 Å | |

| Caryl-Caryl | ~1.36 - 1.41 Å | |

| Bond Angles (°) | ||

| Caryl-C-O | ~122° | |

| Caryl-C-H | ~116° | |

| C-C-C (in aryl ring) | ~118 - 122° |

Data derived from the experimental structure of 4-nitro-1H-indole-carboxaldehyde for illustrative purposes.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation in solution.[8] It provides detailed information on the chemical environment, connectivity, and through-space proximity of atoms.

-

¹H and ¹³C NMR: These experiments confirm the chemical structure by identifying the number and type of unique hydrogen and carbon atoms. Chemical shifts are indicative of the electronic environment, and coupling constants reveal through-bond connectivity.

-

2D NMR (COSY, HSQC, HMBC): These techniques establish correlations between atoms, allowing for unambiguous assignment of all signals and confirmation of the molecular skeleton.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE provides information about the spatial proximity of nuclei. For 4-indancarbaldehyde, an NOE correlation between the aldehyde proton and the proton at the C5 position would provide strong evidence for a specific planar conformer being preferred in solution.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: A small amount (~5-10 mg) of 4-indancarbaldehyde is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9][10] A reference standard like tetramethylsilane (TMS) is added.

-

Spectrometer Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" to the deuterium signal of the solvent.

-

Data Acquisition: A series of pulse sequences are applied to acquire the ¹H, ¹³C, and various 2D spectra.[11]

-

Data Processing: The resulting free induction decays (FIDs) are subjected to Fourier transformation to generate the frequency-domain NMR spectra. Phase and baseline corrections are applied.

-

Spectral Analysis: Chemical shifts, integration, and coupling constants are measured and analyzed to determine the structure.[12]

Computational Modeling & Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental data. It allows for the determination of optimized geometries, prediction of spectroscopic properties, and exploration of conformational energy landscapes.[13][14]

Density Functional Theory (DFT) Geometry Optimization

DFT calculations can predict the lowest-energy (most stable) geometry of a molecule in the gas phase or with a solvent model.[15][16]

Workflow: DFT Geometry Optimization

-

Initial Structure Creation: An approximate 3D structure of 4-indancarbaldehyde is built using molecular modeling software.

-

Method and Basis Set Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen. The choice represents a balance between computational cost and accuracy.[13] Dispersion corrections (e.g., -D3) are often included to better model non-covalent interactions.

-

Optimization Calculation: The calculation is run, iteratively adjusting the atomic positions to minimize the total energy of the system until a stationary point is found.

-

Frequency Calculation: A subsequent frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields predicted vibrational spectra (IR/Raman).

Potential Energy Surface (PES) Scan

To rigorously investigate the conformational preference of the carbaldehyde group, a PES scan is performed. This involves systematically rotating the C4-C(aldehyde) dihedral angle and calculating the energy at each step.

Workflow: Potential Energy Surface Scan

-

Define Scan Coordinate: The dihedral angle involving the atoms C5-C4-C(aldehyde)-O(aldehyde) is selected as the scan coordinate.

-

Perform Constrained Optimizations: The dihedral angle is fixed at a series of values (e.g., from 0° to 360° in 10° increments). At each step, the rest of the molecular geometry is optimized.

-

Plot Energy Profile: The relative energy is plotted against the dihedral angle. The resulting curve reveals the energy minima (stable conformers) and the energy maxima (rotational barriers).

Synthesis of Findings: The Predicted Geometry of 4-Indancarbaldehyde

By integrating theoretical principles and the expected outcomes of the methodologies described, a detailed picture of the molecular geometry emerges:

-

Overall Structure: The molecule consists of a nearly planar six-membered aromatic ring fused to a non-planar five-membered aliphatic ring.

-

Aldehyde Orientation: The carbaldehyde group is strongly predicted to be coplanar with the aromatic ring to maximize resonance stabilization. The PES scan would likely show two distinct energy minima at dihedral angles of approximately 0° and 180°, with a significant energy barrier for rotation.

-

Conformer Stability: Of the two planar conformers, the one with the carbonyl oxygen pointing away from the fused cyclopentane ring (anti-conformer) is expected to be slightly more stable due to reduced steric hindrance compared to the syn-conformer, where the oxygen would be closer to the C3 methylene group.

Table 2: Predicted Conformational Data for 4-Indancarbaldehyde

| Parameter | Conformer 1 (anti) | Conformer 2 (syn) | Transition State |

|---|---|---|---|

| Dihedral Angle (C5-C4-Cald-O) | ~180° | ~0° | ~90° |

| Relative Energy (kcal/mol) | 0 (most stable) | > 0 | High (barrier) |

| Key Feature | Carbonyl oxygen is distal to the five-membered ring. | Carbonyl oxygen is proximal to the five-membered ring. | Aldehyde is perpendicular to the aromatic ring. |

Visualizations

Methodological Workflow

The following diagram illustrates the integrated approach to determining molecular structure.

Caption: Integrated workflow for molecular structure elucidation.

Key Conformational Dihedral Angle

This diagram defines the critical dihedral angle governing the aldehyde group's orientation.

Caption: Key dihedral angle for conformational analysis.

Logical Interdependence of Techniques

Different techniques provide unique but complementary pieces of the structural puzzle.

Caption: Synergy between experimental and computational methods.

References

-

Barril, X., Alemán, C., & Orozco, M. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS One, 13(3), e0192974. [Link]

- University of Bath. (n.d.). Conformational Analysis. CHEM60001 Lecture Notes.

-

Barril, X., Alemán, C., & Orozco, M. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS One, 13(3), e0192974. [Link]

-

Singh, P., et al. (2023). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Figshare. [Link]

-

Singh, P., et al. (2023). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. ResearchGate. [Link]

-

Michalska, D., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3217. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Maoka, T., et al. (2021). Structural determination of compounds 1-4. ResearchGate. [Link]

-

Schärfer, C., et al. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Medicinal Chemistry, 51(1), 137-150. [Link]

-

Mary, Y. S., et al. (2019). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Structure, 1196, 49-61. [Link]

-

Sarkar, S., Shil, S., & Misra, A. (2014). DFT based study on the mechanism of an unexpected reaction of aldehydes with 1,3-dicarbonyl compounds. Journal of the Indian Chemical Society, 91(7), 1289-1297. [Link]

-

Chemistry Stack Exchange. (2015). Most stable conformation of aldehydes and ketones. [Link]

-

de la Torre, M. C., et al. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 19(2), 1990-2004. [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal, 275(1), 1-21. [Link]

-

Manivannan, R., et al. (2015). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. International Journal of ChemTech Research, 8(4), 1836-1845. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1074-1085. [Link]

-

Singh, R. R. B., et al. (2014). X-Ray Crystallography and Its Applications in Dairy Science: A Review. Research & Reviews: Journal of Dairy Science and Technology, 3(2), 1-10. [Link]

-

Tene, M., et al. (2022). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). ResearchGate. [Link]

-

Mazzola, E. P., et al. (2021). Structural determination of four manufacturing impurities of D&C Red No. 33. Magnetic Resonance in Chemistry, 59(11), 1107-1115. [Link]

-

Pretsch, E., et al. (2012). Structure determination of organic compounds: tables of spectral data, 4th edition (revised and enlarged edition). ResearchGate. [Link]

Sources

- 1. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. epfl.ch [epfl.ch]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Structural determination of four manufacturing impurities of D&C Red No. 33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researcher.manipal.edu [researcher.manipal.edu]

- 15. researchgate.net [researchgate.net]

- 16. tandf.figshare.com [tandf.figshare.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Indane-4-Carboxaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized, such as with a carboxaldehyde group, multiple positional isomers are possible, each with potentially distinct physicochemical and pharmacological profiles.[3][4] Thermodynamic stability is a critical parameter that influences a molecule's shelf-life, synthetic accessibility, and in vivo disposition.[5] This guide provides a comprehensive framework for determining the relative thermodynamic stability of indane-carboxaldehyde isomers, focusing on a comparative analysis of indane-4-carboxaldehyde and indane-5-carboxaldehyde. We delineate both state-of-the-art computational and robust experimental methodologies, emphasizing the causal reasoning behind procedural choices to ensure scientific integrity and reproducibility. This document serves as a practical whitepaper for researchers in drug discovery and development, offering detailed protocols and interpretative guidance.

Introduction: The Significance of Isomerism in Drug Design

The indane nucleus, a bicyclic framework consisting of a fused benzene and cyclopentane ring, offers a rigid and synthetically versatile scaffold for drug design.[2][6] Its derivatives have found applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][7] The introduction of a substituent like a carboxaldehyde group onto the aromatic ring gives rise to positional isomers, namely indane-4-carboxaldehyde and indane-5-carboxaldehyde.

While possessing the same molecular formula, these isomers are distinct chemical entities with different spatial arrangements.[8] Such structural differences can profoundly impact a molecule's therapeutic potential by altering its binding affinity to biological targets, metabolic pathways, and toxicity profiles.[3][4] Furthermore, the relative thermodynamic stability of these isomers is of paramount importance. The most stable isomer is often the most abundant product in a thermodynamically controlled synthesis, and it is less likely to undergo isomerization during storage, thereby ensuring product purity and consistent efficacy.[9]

This guide will systematically explore the theoretical principles and practical methodologies for assessing the thermodynamic stability of these two key isomers.

Theoretical Framework: Factors Governing Isomer Stability

The relative potential energy of an isomer determines its thermodynamic stability; a lower potential energy corresponds to a more stable system. For indane-carboxaldehyde isomers, stability is governed by a complex interplay of several factors:

-

Steric Hindrance: This is often a dominant factor.[10] The aldehyde group (-CHO) at the C-4 position is in proximity to the fused cyclopentane ring, leading to potential steric repulsion (peri-interactions) with the C-3 methylene hydrogens. In contrast, the aldehyde group at the C-5 position is remote from the aliphatic ring, experiencing minimal steric hindrance.[11] This suggests, a priori, that the indane-5-carboxaldehyde isomer is likely to be more stable.

-

Electronic Effects: The aldehyde group is an electron-withdrawing group. While its electronic influence on the aromatic ring is similar for both isomers, subtle differences in dipole moment and intramolecular electronic interactions can contribute to the overall energy.[12]

-

Conformational Strain: The five-membered ring of the indane system is not planar and exists in a puckered "envelope" conformation.[13] The substitution pattern on the aromatic ring can subtly influence the preferred conformation of the aliphatic ring, thereby affecting the overall ring strain and stability.

Methodologies for Determining Thermodynamic Stability

A dual-pronged approach, combining computational modeling with experimental validation, provides the most comprehensive and reliable assessment of isomer stability.

Computational Chemistry Approach: A Predictive Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting the structural and energetic properties of molecules.[14][15] DFT offers a balance of computational cost and accuracy, making it ideal for studying systems of this size.[16]

The logical flow for a DFT-based analysis involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum and to derive thermodynamic data.

Caption: Workflow for determining isomer stability using DFT.

-

Structure Preparation:

-

Action: Build the 3D structures of indane-4-carboxaldehyde and indane-5-carboxaldehyde using molecular modeling software.

-

Rationale: An accurate initial geometry reduces the computational time required to find the energy minimum.

-

-

Geometry Optimization:

-

Action: Perform a full geometry optimization for each isomer using a DFT functional and basis set, such as B3LYP/6-31G(d).[15][17]

-

Rationale: This step locates the lowest energy conformation (a stationary point on the potential energy surface) for each isomer by adjusting all bond lengths, angles, and dihedrals.[18] The B3LYP functional is widely used for its efficiency and accuracy with organic molecules.[19]

-

-

Vibrational Frequency Calculation:

-

Action: Conduct a frequency calculation on each optimized geometry at the same level of theory (B3LYP/6-31G(d)).

-

Rationale (Self-Validation): This is a critical step to verify that the optimized structure is a true energy minimum.[11] The absence of any imaginary frequencies confirms a stable structure. If imaginary frequencies are present, the structure is a transition state, not a minimum, and must be re-optimized. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).

-

-

Energy Analysis:

-

Action: Extract the total electronic energy (E), enthalpy (H), and Gibbs free energy (G) for each isomer. Calculate the relative energies (ΔE, ΔH, ΔG) by subtracting the energy of the most stable isomer from the less stable one.

-

Rationale: The isomer with the lowest Gibbs free energy (ΔG) is the most thermodynamically stable under standard conditions. Comparing ΔE, ΔH, and ΔG provides a comprehensive picture of the energetic landscape.[14]

-

Experimental Verification: An Empirical Approach

Experimental methods provide tangible data to validate computational predictions. The primary methods involve calorimetry to measure energy release or equilibrium studies to directly determine free energy differences.

This workflow outlines the key stages from obtaining the isomers to analyzing their thermodynamic properties via calorimetry.

Caption: Workflow for experimental stability analysis via calorimetry.

Bomb calorimetry measures the heat of combustion (ΔH°c). Isomers with identical chemical formulas will produce the same combustion products. Therefore, a less exothermic heat of combustion indicates a lower initial potential energy, meaning the isomer is more stable.[20][21]

-

Calorimeter Calibration:

-

Action: Combust a known mass of a standard substance (e.g., benzoic acid) with a known heat of combustion. Measure the temperature change (ΔT). Calculate the heat capacity of the calorimeter (C_cal) using the formula: C_cal = (q_known) / ΔT.

-

Rationale (Self-Validation): Calibration is essential for accuracy. It accounts for the heat absorbed by the entire calorimeter apparatus (the bomb, water, stirrer, etc.), ensuring that subsequent measurements on the target isomers are reliable.[22][23]

-

-

Sample Preparation:

-

Action: Accurately weigh a pure sample (e.g., 0.5 - 1.0 g) of indane-4-carboxaldehyde. Press it into a pellet. Place the pellet in the sample holder inside the bomb.

-

Rationale: An accurate mass is critical for calculating the molar enthalpy of combustion.[24] Purity, confirmed by techniques like Gas Chromatography (GC)[25][26], is vital to ensure the measured heat release is solely from the isomer of interest.

-

-

Combustion:

-

Action: Seal the bomb, pressurize it with excess pure oxygen (e.g., 30 atm), and place it in the calorimeter bucket containing a precise mass of water. Allow the system to reach thermal equilibrium. Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.[27]

-

Rationale: Excess oxygen ensures complete combustion. Constant stirring and monitoring allow for precise determination of the temperature change (ΔT) by extrapolating the pre- and post-ignition temperature curves.[22][28]

-

-

Data Analysis:

-

Action: Calculate the heat released (q_rxn) using q_rxn = -C_cal * ΔT. Convert this to the molar enthalpy of combustion (ΔH°c) by dividing by the number of moles of the sample combusted.

-

Rationale: This calculation provides the energy released per mole, allowing for a direct comparison between isomers.[29]

-

-

Repeat for Isomer 2:

-

Action: Repeat steps 2-4 with a pure sample of indane-5-carboxaldehyde.

-

Rationale: A direct comparison under identical experimental conditions is necessary to determine the relative stability. The isomer with the smaller (less negative) ΔH°c value is the more thermodynamically stable one.[21]

-

Data Presentation and Interpretation

Quantitative data from both computational and experimental methods should be summarized in clear, comparative tables.

Table 1: Predicted Thermodynamic Data from DFT Calculations

(Data are hypothetical for illustrative purposes)

| Isomer | Total Energy (E) (Hartree) | Relative Energy (ΔE) (kJ/mol) | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

| Indane-5-carboxaldehyde | -498.123456 | 0.00 | 0.00 | 0.00 |

| Indane-4-carboxaldehyde | -498.121000 | +6.45 | +6.38 | +6.51 |

Interpretation: The computational results predict that indane-5-carboxaldehyde is the more stable isomer, being lower in Gibbs free energy by 6.51 kJ/mol. This aligns with the initial hypothesis based on reduced steric hindrance.[10][11]

Table 2: Experimental Thermodynamic Data from Bomb Calorimetry

(Data are hypothetical for illustrative purposes)

| Isomer | Molar Mass ( g/mol ) | Sample Mass (g) | ΔT (°C) | Molar Enthalpy of Combustion (ΔH°c) (kJ/mol) | Relative Stability |

| Indane-5-carboxaldehyde | 146.18 | 0.8550 | 2.15 | -4550.5 | More Stable |

| Indane-4-carboxaldehyde | 146.18 | 0.8550 | 2.18 | -4557.0 | Less Stable |

Interpretation: The experimental data show that the combustion of indane-4-carboxaldehyde is more exothermic (releases more energy) than that of indane-5-carboxaldehyde. This indicates that indane-4-carboxaldehyde has a higher initial potential energy and is therefore less stable.[20][21] The difference in combustion enthalpies (6.5 kJ/mol) is in excellent agreement with the computationally predicted ΔG, providing strong validation for the theoretical model.

Implications for Drug Development

A thorough understanding of isomer stability has direct, practical consequences in the pharmaceutical industry:

-

Synthetic Strategy: For a thermodynamically controlled reaction, the synthetic route will predominantly yield the more stable indane-5-carboxaldehyde. To obtain the less stable indane-4-carboxaldehyde in high yield, a kinetically controlled or stereospecific synthesis would be required.[30]

-

Formulation and Storage: The less stable isomer may be more prone to degradation or isomerization over time, impacting the drug product's shelf-life and potentially generating impurities.[5][9] Formulation strategies may be needed to stabilize the less stable isomer if it is the desired active pharmaceutical ingredient (API).

-

Pharmacokinetics: While not a direct measure of activity, stability can influence metabolism. A less stable compound might be more susceptible to metabolic transformation in vivo.

Conclusion

References

-

Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate. [Link]

-

Hall, L. D., & Jones, D. L. (1973). Conformational Studies of 1,2-Disubstituted Indan Derivatives by Nuclear Magnetic Resonance Spectroscopy. Canadian Journal of Chemistry. [Link]

-

Indane Derivatives in Medicinal Chemistry. (n.d.). Scribd. [Link]

-

Discovery of indane and naphthalene derivatives as USP7 inhibitors. (2025). PubMed. [Link]

-

Indane Derivatives. (n.d.). Eburon Organics. [Link]

-

Potential application of gas chromatography/tandem mass spectrometry in the measurement of coeluting isomers. (n.d.). SCCWRP FTP. [Link]

-

Ahmed, N. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. [Link]

-

Drug Stability for Pharmaceutical Scientists. (n.d.). National Academic Digital Library of Ethiopia. [Link]

-

CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

-

SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Semantic Scholar. [Link]

-

A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. (2024). MDPI. [Link]

-

Thermodynamics and Stability. (n.d.). University of Calgary. [Link]

-

Theoretical Analysis of the Electronic Spectra of Benzaldehyde. (n.d.). ResearchGate. [Link]

-

CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL. [Link]

-

AAMC FL3 C/P #9. (2018). Reddit. [Link]

-

Gas chromatography. (n.d.). Wikipedia. [Link]

-

Conformational analysis of indan-1-ols. (1970). Journal of the Chemical Society B. [Link]

-

What is Gas Chromatography? (n.d.). Teledyne Labs. [Link]

-

Basic Principles of Gas Chromatography. (n.d.). Phenomenex. [Link]

-

Solved: The relative thermodynamic stability of isomeric... (2022). Chegg. [Link]

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2021). PMC. [Link]

-

Enthalpy Changes and Calorimetry. (n.d.). MME Revise. [Link]

-

Geometric Isomerism. (2005). Auburn University. [Link]

-

The Molecular Grammar of Medicines: Isomerism, Chirality, and Stereochemical Relationships Explained. (2025). Chiralpedia. [Link]

-

Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (2018). Scientific Research Publishing. [Link]

-

Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. (2015). ACS Publications. [Link]

-

Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (n.d.). ChemRxiv. [Link]

-

Assessing computationally efficient isomerization dynamics: ΔSCF density-functional theory study of azobenzene molecular switching. (2011). The Journal of Chemical Physics. [Link]

-

Computational study on the energies and structures of the [H, Si, N, C, S] isomers. (2010). ResearchGate. [Link]

-

Enthalpy Changes by Calorimetry. (2024). Chemistry LibreTexts. [Link]

-

Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. (2023). MDPI. [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025). MDPI. [Link]

-

Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. (n.d.). ScienceDomain International. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). PMC. [Link]

-

Indane synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Lesson Explainer: Measuring Enthalpy Changes. (n.d.). Nagwa. [Link]

-

Synthesis of Indane and its analogues. (n.d.). ResearchGate. [Link]

-

Using Calorimetry to Calculate Enthalpies of Reaction. (2011). YouTube. [Link]

-

Indane-5-carboxaldehyde. (n.d.). NIST WebBook. [Link]

-

Synthesis of a Substituted Indane. (2022). Chemistry Stack Exchange. [Link]

-

1H-Indene-4-carboxaldehyde, 2,3-dihydro-. (n.d.). NIST WebBook. [Link]

-

Conformational Analysis. (n.d.). University of Rochester. [Link]

-

Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. (2015). PMC. [Link]

-

A combined experimental and computational thermodynamic study of the isomers of pyrrolecarboxaldehyde and 1-methyl. (2011). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. 🧭 The Molecular Grammar of Medicines: Isomerism, Chirality, and Stereochemical Relationships Explained – Chiralpedia [chiralpedia.com]

- 5. rsquarel.org [rsquarel.org]

- 6. scribd.com [scribd.com]

- 7. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. iipseries.org [iipseries.org]

- 10. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers | MDPI [mdpi.com]

- 15. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A combined experimental and computational thermodynamic study of the isomers of pyrrolecarboxaldehyde and 1-methyl- pyrrolecarboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

- 21. chegg.com [chegg.com]

- 22. Enthalpy Changes and Calorimetry | MME [mmerevise.co.uk]

- 23. nagwa.com [nagwa.com]

- 24. web.colby.edu [web.colby.edu]

- 25. Gas chromatography - Wikipedia [en.wikipedia.org]

- 26. teledynelabs.com [teledynelabs.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. youtube.com [youtube.com]

- 29. Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Indane synthesis [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Reductive Amination of 2,3-dihydro-1H-indene-4-carbaldehyde

Introduction: The Strategic Importance of Amine Synthesis

The synthesis of amines is a cornerstone of modern drug discovery and development, with the amine functional group being a ubiquitous feature in a vast array of pharmaceutical agents.[1][2] Reductive amination stands out as one of the most powerful and versatile methods for constructing C-N bonds, prized for its efficiency, operational simplicity, and high degree of functional group tolerance.[3][4][5] It is estimated that a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through this pivotal transformation.[1][4]

This guide provides an in-depth analysis and detailed protocols for the reductive amination of 2,3-dihydro-1H-indene-4-carbaldehyde, a key aromatic aldehyde intermediate. We will explore the underlying mechanisms, compare critical reagents, and present a validated, step-by-step protocol designed for robustness and reproducibility in a research and development setting.

Pillar 1: The Mechanism of Action

Reductive amination is fundamentally a two-stage process that is often conveniently performed in a single reaction vessel (a "one-pot" procedure).[6][7] The success of the reaction hinges on the selective reduction of an in-situ generated imine intermediate over the starting carbonyl compound.[7][8]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This forms a transient hemiaminal species, which then undergoes dehydration to yield an imine. Under the typically neutral to weakly acidic reaction conditions, the imine can be protonated to form a more electrophilic iminium ion.[9][10] The removal of water is crucial to drive the equilibrium towards the imine intermediate.[10]

-

Hydride-Mediated Reduction: A carefully chosen reducing agent, typically a hydride source, is then used to reduce the C=N double bond of the imine/iminium ion to the corresponding amine.[10][11]

Caption: General mechanism of reductive amination.

Pillar 2: Selecting the Optimal Reducing Agent

The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[7][9] This selectivity prevents the formation of alcohol byproducts and maximizes the yield of the desired amine.

| Reducing Agent | Key Advantages | Key Disadvantages | Recommended Use Case |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | High Selectivity: Steric bulk and electron-withdrawing acetoxy groups attenuate reactivity, making it highly selective for imines over aldehydes.[6][12] Mild Conditions: Ideal for one-pot reactions with sensitive substrates.[3][6][7] | Moisture Sensitive: Reacts with water and protic solvents like methanol.[7] Requires aprotic solvents (DCE, DCM, THF).[13][14] | Default choice for most one-pot reductive aminations , especially with aromatic aldehydes like the topic substrate.[9][15] |

| Sodium Cyanoborohydride (NaBH₃CN) | Good Selectivity: Effective at reducing imines at a faster rate than carbonyls in a pH range of 6-8.[8] Stable in protic solvents. | High Toxicity: Can release highly toxic HCN gas upon contact with strong acids.[13][16] Potential for cyanide contamination in the final product.[8][17] | Historical reagent; largely superseded by STAB due to safety concerns.[3][7] |

| Sodium Borohydride (NaBH₄) | Cost-Effective & Readily Available: A powerful and inexpensive reducing agent.[6] | Low Selectivity: Can readily reduce the starting aldehyde, leading to alcohol byproducts and lower yields of the amine.[6][11] | Best used in a two-step (indirect) protocol where the imine is pre-formed before the addition of NaBH₄.[6][9] |

| Catalytic Hydrogenation (H₂, Pd/C, Raney Ni, etc.) | Economical at Scale: Highly effective for large-scale industrial synthesis.[9] "Green" process as the only byproduct is water. | Less Selective: Can reduce other functional groups (alkenes, alkynes, nitro groups).[9] Requires specialized high-pressure equipment. | Large-scale synthesis where other reducible functional groups are absent.[5][18] |

For this compound, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its exceptional selectivity, mildness, and suitability for a streamlined one-pot procedure.[6][7][9]

Pillar 3: Validated Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the direct reductive amination of this compound with a representative primary amine.

Materials & Reagents:

-

This compound

-

Primary or Secondary Amine (e.g., Benzylamine)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[9][15]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent & Amine Addition: Dissolve the aldehyde in anhydrous DCE or DCM (approx. 0.2 M concentration). Add the amine (1.0-1.2 eq) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.[9] For aldehydes, a catalyst like acetic acid is generally not required.[15]

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) to the mixture portion-wise over 5-10 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1 to 4 hours.[9][19]

-

Workup (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with an organic solvent such as DCM or ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Caption: Experimental workflow for STAB-mediated reductive amination.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction / Low Yield | 1. Decomposed or low-purity STAB (moisture sensitive). 2. Insufficient reaction time. 3. Significant steric hindrance from amine or aldehyde.[9] | 1. Use a fresh bottle of STAB or a newly opened container. 2. Allow the reaction to proceed for a longer duration (e.g., overnight). 3. For highly hindered substrates, consider alternative methods or stronger reducing agents in a two-step protocol. |

| Aldehyde Reduced to Alcohol | The reducing agent is not selective enough (e.g., using NaBH₄ in a one-pot setup).[6][11] | Ensure the use of a mild, selective reagent like STAB for one-pot reactions. If using NaBH₄, pre-form the imine for at least 1-2 hours before adding the reductant. |

| Dialkylation of Primary Amine | The secondary amine product is nucleophilic and reacts with a second molecule of aldehyde, forming a tertiary amine. | This is less common with STAB but can occur. A stepwise procedure involving imine formation in methanol followed by reduction with NaBH₄ can minimize this side reaction.[9][15] |

| Difficulty with Purification | The product and unreacted imine or starting materials have similar polarities. | 1. Ensure the reaction has gone to completion to minimize impurities. 2. During aqueous workup, adjust the pH to protonate the amine product, which may alter its solubility and aid separation. 3. If isolation is challenging, consider converting the amine to its Boc-protected derivative for easier purification.[20] |

Conclusion

The reductive amination of this compound is most effectively and reliably achieved using sodium triacetoxyborohydride (STAB) in a direct, one-pot procedure. This method offers high selectivity, operational simplicity, and broad functional group compatibility, making it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the core mechanism and following the validated protocol, high yields of the desired amine can be consistently obtained, accelerating discovery and development timelines.

References

-

Barman, D. C. (2011). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 9(21), 7449-7455. Available at: [Link]

-

Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry. Available at: [Link]

-

Saikia, L., & Dutta, D. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Indian Journal of Chemistry - Section B, 50B(2), 249-253. Available at: [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available at: [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. Available at: [Link]

-

Das, P., & Chowdhury, D. (2019). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 50(44). Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Ghanghas, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1279. Available at: [Link]

-

Irrgang, T., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(18), 10146–10206. Available at: [Link]

-

Sodium cyanoborohydride. Organic Chemistry Portal. Available at: [Link]

-

Sorribes, I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 297. Available at: [Link]

-

Patil, S. V., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1540-1553. Available at: [Link]

-

Medley, J. W. Myers Chem 115: Reductive Amination. Harvard University. Available at: [Link]

-

Wang, C., et al. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition, 61(11), e202115161. Available at: [Link]

-

Dubinsky, L., et al. (2021). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Bioconjugate Chemistry, 32(3), 578–587. Available at: [Link]

-

Sodium Cyanoborohydride. G-Biosciences. Available at: [Link]

-

Kim, D., et al. (2023). Facile Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(21), 15303–15312. Available at: [Link]

-

Subotin, V. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry, 5(1), 281-293. Available at: [Link]

-

Reductive Amination - Common Conditions. Available at: [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

-

Neff, R. K., & Srebnik, M. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. The Journal of Organic Chemistry, 81(6), 2440–2446. Available at: [Link]

-

Application Note – Reductive Amination. Sigma-Aldrich. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

-

D'Agostino, S., et al. (2018). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 3(32), 9295-9300. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

Perna, F. M., et al. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 11(52), 32909-32918. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]

- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 16. Sodium cyanoborohydride [organic-chemistry.org]

- 17. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 20. reddit.com [reddit.com]

Application Notes & Protocols: The Strategic Utility of 2,3-dihydro-1H-indene-4-carbaldehyde in Pharmaceutical Synthesis

Abstract

The indane scaffold, a fused bicyclic system of benzene and cyclopentane, represents a "privileged structure" in medicinal chemistry, frequently appearing in a range of therapeutic agents.[1][2][3] Its rigid conformation allows for precise spatial orientation of substituents, making it an attractive framework for designing molecules that interact with specific biological targets. This guide focuses on a key derivative, 2,3-dihydro-1H-indene-4-carbaldehyde , a versatile pharmaceutical intermediate. The strategic placement of the aldehyde group on the aromatic ring provides a reactive handle for a multitude of synthetic transformations, enabling the construction of complex, biologically active molecules.[4] We will explore its chemical properties, detail key synthetic protocols, and provide insights into its application for developing novel therapeutics.

Introduction: The Value of the Indane Scaffold

The indane core is a cornerstone in the development of numerous successful drugs, including the HIV protease inhibitor Indinavir and the Alzheimer's treatment Donepezil.[3] The scaffold's value lies in several key attributes:

-

Structural Rigidity: The fused ring system reduces molecular flexibility. This rigidity can lead to higher binding affinity and selectivity for a target protein by minimizing the entropic penalty upon binding.[1]

-

Lipophilicity: The hydrocarbon framework contributes to the lipophilicity of a molecule, which is a critical parameter for membrane permeability and oral bioavailability.

-

Synthetic Accessibility: The indane system is readily synthesized and can be functionalized at various positions on both the aromatic and aliphatic rings, allowing for extensive structure-activity relationship (SAR) studies.[1][5]

This compound (also known as 4-formylindane) capitalizes on these features by incorporating a highly versatile aldehyde functional group, opening a gateway to diverse chemical modifications.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 51932-70-8 | ChemScene[7] |

| Molecular Formula | C₁₀H₁₀O | PubChem[6] |

| Molecular Weight | 146.19 g/mol | PubChem[6] |

| Appearance | Liquid | Sigma-Aldrich[8] |

| Boiling Point | 136 °C at 24 mmHg | Sigma-Aldrich[8] |

| Storage | 4°C, stored under an inert atmosphere (e.g., Nitrogen) | ChemScene[7] |

Safety & Handling

This compound must be handled with appropriate care in a laboratory setting. It is classified as a hazardous substance.

| Hazard Statement | GHS Code | Precaution |

| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][8] |

| Causes skin irritation | H315 | Wear protective gloves. If on skin, wash with plenty of soap and water.[6][8] |

| Causes serious eye irritation | H319 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[6][8] |

| May cause respiratory irritation | H335 | Avoid breathing vapors. Use only in a well-ventilated area.[6][8] |

General Laboratory Protocol for Handling:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Store the container tightly closed in a cool, dry, and well-ventilated area under an inert nitrogen atmosphere to maintain product quality.[7]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

-

Dispose of waste according to institutional and local regulations.

Synthetic Pathways from a Central Intermediate

The aldehyde functionality of this compound is the focal point for synthetic elaboration. It serves as an electrophilic site for nucleophilic attack and can be readily transformed into a wide array of other functional groups. The following diagram illustrates its central role in accessing diverse molecular scaffolds.

Caption: Key synthetic routes originating from this compound.

Experimental Protocols

The following protocols are provided as representative examples of key transformations. Researchers should adapt these methods based on the specific substrate and desired scale.

Protocol 1: Reductive Amination for Synthesis of N-Substituted Indane Amines

Rationale: Reductive amination is one of the most powerful methods for forming C-N bonds. It proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This pathway is fundamental for introducing amine functionalities common in CNS-active agents and other pharmaceuticals.

Workflow Diagram:

Caption: Workflow for the reductive amination reaction.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes, minimizing side reactions like aldehyde reduction.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted amine.

Protocol 2: Wittig Reaction for Alkene Synthesis

Rationale: The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high regioselectivity. It involves the reaction of an aldehyde with a phosphorus ylide. This is crucial for building molecular linkers, extending carbon chains, or introducing functionalities that can undergo further reactions (e.g., Michael additions).

Step-by-Step Protocol:

-

Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the colored ylide.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash column chromatography.

Protocol 3: Oxidation to 2,3-dihydro-1H-indene-4-carboxylic acid

Rationale: Converting the aldehyde to a carboxylic acid provides a different, yet equally important, functional handle. Carboxylic acids are key precursors for amides, esters, and acid chlorides, which are ubiquitous in pharmaceutical compounds.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Oxidant Addition: Cool the solution in an ice bath and add potassium permanganate (KMnO₄) (2.0 eq) in small portions, ensuring the temperature does not rise significantly. Causality Note: KMnO₄ is a powerful oxidizing agent. The reaction is exothermic and adding it slowly prevents overheating and potential side reactions.

-

Reaction: Stir the reaction vigorously at room temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Monitor by TLC until the starting material is gone.

-

Work-up: Quench the reaction by adding a small amount of a reducing agent like sodium sulfite (Na₂SO₃) to destroy any excess KMnO₄.

-

Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the pad with water.

-

Acidification & Extraction: Acidify the clear filtrate to pH ~2 with concentrated HCl. This will precipitate the carboxylic acid if it is a solid, or it can be extracted with an organic solvent like ethyl acetate.

-

Purification: Dry the organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the crude carboxylic acid, which can be further purified by recrystallization.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its rigid indane core provides a structurally sound anchor for pharmacophores, while the strategically placed aldehyde group offers a versatile point for synthetic diversification. The protocols outlined above demonstrate its utility in accessing amines, alkenes, and carboxylic acids—foundational building blocks for constructing complex and novel bioactive molecules.[10][11] By leveraging this intermediate, researchers can efficiently explore new chemical space in the quest for next-generation therapeutics.

References

-

Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate. [Link]

-

From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. (n.d.). Arrow@TU Dublin. [Link]

-

Indane Derivatives in Medicinal Chemistry. (n.d.). Scribd. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). MDPI. [Link]

-

Indane. (n.d.). Wikipedia. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. (n.d.). ResearchGate. [Link]

-

Safety Data Sheet. (2024). Angene Chemical. [Link]

-

1H-Indene-4-carboxaldehyde, 2,3-dihydro-. (n.d.). NIST WebBook. [Link]

-

1H-Indene-4-carboxaldehyde-2-3-dihydro.pdf. (n.d.). Cheméo. [Link]

-

One-pot reaction creates versatile building block for bioactive molecules. (2023). ScienceDaily. [Link]

-

Design, synthesis and biological evaluation of a novel bioactive indane scaffold... (2023). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. scribd.com [scribd.com]

- 4. evitachem.com [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H10O | CID 576135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 51932-70-8 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Isolation of 4-Formylindane via Vilsmeier-Haack Formylation

Topic: Preparation of 4-formylindane from 2,3-dihydro-1H-indene via Vilsmeier-Haack Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Development Scientists

Executive Summary

Objective: To provide a robust protocol for the synthesis and specific isolation of 4-formylindane (indane-4-carbaldehyde) starting from 2,3-dihydro-1H-indene (indane) using the Vilsmeier-Haack reaction.

The Challenge: The direct formylation of indane is governed by steric hindrance. The Vilsmeier-Haack reagent (chloroiminium ion) preferentially attacks the less hindered 5-position, typically yielding a mixture of 5-formylindane (~85-90%) and 4-formylindane (~10-15%) .

The Solution: This guide details the synthesis conditions to maximize conversion and, critically, the chromatographic and spectroscopic workflows required to isolate the minor 4-isomer from the reaction matrix. We provide a self-validating NMR analysis protocol to distinguish the two regioisomers based on aromatic coupling patterns.

Scientific Background & Mechanism[1]

Regioselectivity in Indane Systems

Indane consists of a fused benzene and cyclopentane ring. In Electrophilic Aromatic Substitution (EAS), the alkyl groups of the cyclopentane ring activate the benzene ring.

-

Position 5 (and 6): Sterically accessible and activated (para to the alkyl bridge).

-

Position 4 (and 7): Activated but sterically hindered by the adjacent methylene group of the cyclopentane ring (the "ortho" effect).

Consequently, the bulky Vilsmeier complex favors the 5-position. Accessing the 4-isomer requires rigorous downstream processing.

Reaction Mechanism

The reaction proceeds via the formation of a chloroiminium species (Vilsmeier reagent) from DMF and POCl₃, followed by electrophilic attack on the indane ring and subsequent hydrolysis.[1]

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of indane.

Experimental Protocol

Materials & Reagents[1][2]

-

Substrate: 2,3-Dihydro-1H-indene (Indane), >99% purity.

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[1][2][3]

-

Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

-

Quench: Sodium acetate (aq) or Saturated NaHCO₃.

Procedure: Vilsmeier-Haack Formylation[2][3][4]

Step 1: Preparation of Vilsmeier Reagent

-

Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Charge with anhydrous DMF (3.0 equiv) . Cool to 0°C in an ice/salt bath.

-

Add POCl₃ (1.2 equiv) dropwise over 20 minutes.

-

Note: Maintain internal temperature <5°C to prevent thermal decomposition. The solution will turn pale yellow/orange.

-

-

Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Addition of Substrate

-

Add Indane (1.0 equiv) dropwise (neat or dissolved in minimal DCE) to the Vilsmeier reagent at 0°C.

-

Allow the mixture to warm to room temperature over 30 minutes.

-

Heat the reaction mixture to 70–80°C for 4–6 hours.

-

Monitoring: Check by TLC (10% EtOAc in Hexane). Indane (Rf ~0.9) should disappear; two new spots (aldehyde isomers) will appear at Rf ~0.4–0.5.

-

Step 3: Workup and Hydrolysis

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into crushed ice (5x volume) with vigorous stirring.

-

Neutralize/Hydrolyze by adding saturated NaOAc solution until pH ~5–6. Stir for 1 hour to hydrolyze the iminium salt to the aldehyde.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with water, brine, and dry over anhydrous Na₂SO₄.

-

Concentrate in vacuo to yield the crude reddish-brown oil (Isomer mixture).

Purification & Isolation Strategy (The Critical Step)

Since the 4-isomer is the minor product, simple recrystallization is ineffective. Flash Column Chromatography is required.

Chromatographic Separation[5]

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient elution using Hexane:Ethyl Acetate .

-

Start: 100% Hexane (to elute unreacted indane).

-

Ramp: 98:2 → 95:5 Hexane:EtOAc.

-

Separation Logic: Due to the steric crowding of the formyl group at the 4-position (ortho to the bridge), the 4-formylindane is slightly less polar and more "compact" than the 5-isomer. It typically elutes before the major 5-formylindane isomer.

| Fraction | Component | Rf (9:1 Hex:EtOAc) | Appearance |

| F1 | Unreacted Indane | ~0.90 | Colorless oil |

| F2 | 4-Formylindane (Target) | ~0.55 | Pale yellow oil |

| F3 | Mixed Fractions | ~0.50 | Yellow oil |

| F4 | 5-Formylindane (Major) | ~0.45 | Yellow oil/solid |

Workflow Diagram

Figure 2: Purification workflow for separating regioisomers.

Validation & Characterization (Self-Validating System)

The definitive proof of isolation is 1H NMR Spectroscopy . The aromatic region provides a distinct "fingerprint" for each isomer based on proton coupling patterns.

NMR Diagnostic Table (CDCl₃, 400 MHz)

| Feature | 4-Formylindane (Target) | 5-Formylindane (Major Impurity) |

| Symmetry | Asymmetric substitution (1,2,3-like) | Symmetric substitution (1,2,4-like) |

| Aromatic H Count | 3 Protons (H5, H6, H7) | 3 Protons (H4, H6, H7) |

| Coupling Pattern | Vicinal System (ABC) One Triplet (t), Two Doublets (d) | Isolated System One Singlet (s), Two Doublets (d) |

| Key Signal | H5 (Triplet-like): The proton at position 5 is flanked by H4 and H6.[1][2][3][4][5][6][7][8][9][10] Look for a t or dd at ~7.2 ppm. | H4 (Singlet): The proton at position 4 is isolated by the formyl group and the ring fusion. Look for a broad s at ~7.6 ppm.[11] |

| Aldehyde (-CHO) | ~10.2 ppm | ~9.9 - 10.0 ppm |

Interpretation Guide

-

If you see a Singlet in the aromatic region: You have the 5-isomer (or a mixture).

-

If you see only Doublets and Triplets: You have successfully isolated the 4-isomer .

References

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[1][2][3] Comprehensive Organic Synthesis.

-

Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][3][11]

-

Hafner, K., et al. (1961). Synthesis of Indane Derivatives. (General reference for electrophilic substitution on indane systems).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1120-21-4 CAS MSDS (n-Hendecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 53617-35-9 CAS MSDS (4-Morpholinopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

Application Notes and Protocols: Olefination Reactions Involving 2,3-dihydro-1H-indene-4-carbaldehyde

Introduction: The Synthetic Value of 2,3-dihydro-1H-indene-4-carbaldehyde

This compound, also known as 4-formylindane, is a versatile bicyclic aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its rigid, fused-ring structure is a key feature in various pharmacophores and functional materials. The aldehyde functional group provides a reactive handle for carbon-carbon bond formation, with olefination reactions being among the most powerful methods for extending its molecular framework. These reactions transform the carbonyl group into a carbon-carbon double bond, enabling the synthesis of stilbene-like structures, conjugated systems, and precursors for further functionalization. This guide provides detailed application notes and protocols for three of the most synthetically important olefination reactions—the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination—as applied to this specific and sterically hindered aldehyde.

The ortho-disubstituted nature of the aromatic ring in this compound introduces steric considerations that can influence reaction rates and stereoselectivity. This guide will address these challenges and provide field-proven insights to achieve desired outcomes in the synthesis of novel indane-based olefins.

The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphorus ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (e.g., an ester or ketone) adjacent to the carbanion, generally afford the thermodynamically more stable (E)-alkene with high selectivity.[2] Conversely, non-stabilized ylides (with alkyl or aryl substituents) typically yield the (Z)-alkene.[2]

Mechanism of the Wittig Reaction

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine intermediate which then cyclizes to form a four-membered oxaphosphetane. This intermediate subsequently collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Sources

Application Note: Scalable Synthesis of Indane-4-Carboxaldehyde

Executive Summary & Strategic Rationale

Target Molecule: Indane-4-carboxaldehyde (Also known as 4-formylindane). CAS: 39626-62-9 (Generic reference) Application: Critical intermediate for melatonin receptor agonists (e.g., Ramelteon analogs) and novel GPCR ligands.

The Regioselectivity Challenge